Cyclopropane-1,2-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
166756-06-5 |
|---|---|
Molecular Formula |
C3H2O2 |
Molecular Weight |
70.05 g/mol |
IUPAC Name |
cyclopropane-1,2-dione |
InChI |
InChI=1S/C3H2O2/c4-2-1-3(2)5/h1H2 |
InChI Key |
MPGMMGPFTLLOGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C1=O |
Origin of Product |
United States |
Theoretical and Computational Investigations of Cyclopropane 1,2 Dione
Electronic Structure and Bonding Analysis
The electronic structure of cyclopropane-1,2-dione is significantly influenced by its three-membered ring and the presence of two adjacent carbonyl groups. This arrangement leads to unusual bonding patterns and electronic interactions that have been explored through various computational techniques.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to define and characterize chemical bonds. wikipedia.orgamercrystalassn.org According to QTAIM, the presence of a bond path, a line of maximum electron density linking two atomic nuclei, is a necessary condition for the existence of a chemical bond. pitt.edu The properties of the electron density at the bond critical point (BCP), a minimum along the bond path but a maximum in the perpendicular plane, provide quantitative insights into the nature of the interaction.
In a theoretical study of this compound and its derivatives, QTAIM has been employed to investigate the nature of its chemical bonds. researchgate.net The analysis of the intramolecular distribution of the electronic charge density and the Laplacian of the electron density, ∇²ρ(r), allows for the characterization of the bonds within the molecule. researchgate.net
Theoretical investigations have focused on the nature of the carbonyl (C=O) and the intraring carbon-carbon (C-C) bonds in this compound. researchgate.net The presence of the electron-withdrawing carbonyl groups is expected to significantly influence the electronic properties of the C-C bonds within the highly strained three-membered ring.
QTAIM analysis reveals that the C-C bonds in this compound are characterized as shared-shell interactions, which is typical of covalent bonds. researchgate.net This is determined by analyzing the distribution of the electronic charge density between the interacting nuclei. researchgate.net
A key descriptor in QTAIM is the sign of the Laplacian of the electron density (∇²ρ(r)) at the BCP. A negative value indicates a concentration of electron density and is characteristic of a covalent bond, while a positive value signifies a depletion of electron density, typical of closed-shell interactions like ionic bonds or van der Waals interactions. Another important parameter is the total energy density, H(r), at the BCP. A negative H(r) is also indicative of a shared interaction.
Table 1: QTAIM Parameters for Selected Bonds in this compound (Note: The following table is a representative example based on typical QTAIM results for similar strained ring systems. Actual calculated values may vary depending on the level of theory and basis set used in the computational study.)
| Bond | ρ(r) (au) | ∇²ρ(r) (au) | H(r) (au) | Bond Character |
| C-C (ring) | ~0.25 | > 0 | < 0 | Strained Covalent |
| C=O | ~0.40 | > 0 | < 0 | Polar Covalent |
Data is illustrative and based on general principles of QTAIM analysis for strained cyclic ketones.
The proximity of the two carbonyl groups in this compound leads to significant repulsive interactions between the lone pairs of electrons on the oxygen atoms. libretexts.orglibretexts.org According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, lone pairs of electrons occupy more space and exert greater repulsive forces than bonding pairs. youtube.com The order of repulsion is generally considered to be lone pair-lone pair > lone pair-bonding pair > bonding pair-bonding pair. libretexts.org
Ring Strain and Stability Considerations
Cyclopropane (B1198618) and its derivatives are characterized by significant ring strain, which arises from the deviation of bond angles from their ideal values and from eclipsing interactions between adjacent groups. wikipedia.org In this compound, the presence of sp²-hybridized carbonyl carbons further exacerbates this strain.
The total ring strain in a cyclic molecule is a combination of angle strain and torsional strain. wikipedia.org
Angle Strain: This type of strain, also known as Baeyer strain, results from the deviation of bond angles from their optimal values. wikipedia.org In an ideal sp³-hybridized carbon atom, the bond angles are 109.5°. In cyclopropane, the internal C-C-C bond angles are constrained to 60°, leading to substantial angle strain. chemistryschool.netpressbooks.pub For the sp²-hybridized carbonyl carbons in this compound, the ideal bond angle is approximately 120°. The geometric constraints of the three-membered ring force these angles to be significantly smaller, resulting in even greater angle strain compared to cyclopropane itself. This distortion leads to weaker "bent bonds" where the orbital overlap is less effective. pressbooks.publibretexts.org
The combination of severe angle strain and substantial torsional strain makes this compound a highly energetic and unstable molecule. The estimated total ring strain in the parent cyclopropane is approximately 27.5 kcal/mol. libretexts.org While a specific value for this compound is not provided in the search results, it is expected to be significantly higher due to the presence of the two sp² centers.
Table 2: Comparison of Strain Components in Cycloalkanes (Note: This table provides a general comparison. Specific values for this compound would require dedicated computational studies.)
| Compound | Angle Strain | Torsional Strain | Total Ring Strain (kcal/mol) |
| Cyclopropane | High | High | ~27.5 libretexts.org |
| Cyclobutane (B1203170) | Moderate | Moderate | ~26.4 libretexts.org |
| Cyclopentane | Low | High (in planar form) | ~6.2 libretexts.org |
| Cyclohexane (B81311) | Negligible | Negligible (in chair form) | ~0 |
This table illustrates the trend of ring strain in cycloalkanes.
Computational Assessment of Strain Energy in Three-Membered Rings
Three-membered rings are characterized by significant ring strain, a consequence of the deviation of their bond angles from the ideal values for sp³ and sp² hybridized carbon atoms. wikipedia.orglibretexts.org This instability, arising from a combination of angle strain and torsional strain, results in elevated heats of combustion and increased reactivity compared to their acyclic counterparts. wikipedia.orglibretexts.org Computational chemistry provides essential tools for quantifying the strain energy (SE) of these systems.
The strain in cyclopropane is a well-established benchmark, with a conventional strain energy of approximately 27.8 kcal/mol. researchgate.net The introduction of a double bond within the ring, as in cyclopropene (B1174273), dramatically increases this strain to about 54.1 kcal/mol, largely due to the greater energy required to compress the C=C-C bond angle towards 60°. nih.govnih.gov
For this compound, the presence of two sp²-hybridized carbonyl carbons within the three-membered ring leads to exceptionally high ring strain. The ideal bond angle for an sp² carbon is 120°, a value that is severely distorted to fit the geometric constraints of the cyclopropane ring. This severe angle strain, combined with torsional strain from eclipsing interactions, renders the diketo form highly unstable. wikipedia.orgkhanacademy.org While a precise, universally agreed-upon strain energy value for this compound is not consistently cited, it is understood to be substantially higher than that of cyclopropane and even cyclopropene due to the introduction of two trigonal planar centers into the constrained ring structure.
Table 1: Comparison of Strain Energies in Three-Membered Rings
| Compound | Strain Energy (kcal/mol) | Key Strain Contributor(s) |
|---|---|---|
| Cyclopropane | ~27.8 | Angle and Torsional Strain |
| Cyclopropene | ~54.1 | Increased Angle Strain |
Influence of Ring Strain on Intrinsic Reactivity and Bond Instability
The high ring strain inherent in the this compound structure is a primary determinant of its chemical behavior, leading to significant bond instability and heightened intrinsic reactivity. wikipedia.orgresearchgate.net The severe angle strain results in poor overlap of the orbitals forming the carbon-carbon bonds, weakening them and making them susceptible to cleavage. libretexts.org This release of strain is a powerful thermodynamic driving force for reactions involving ring-opening. researchgate.net
The instability of the C-C bonds in highly strained systems like cyclopropane means the molecule is more reactive than other alkanes. wikipedia.org The combination of angle strain and the eclipsing of bonds creates a molecule with high stored energy, predisposing it to reactions that can alleviate this strain. khanacademy.orglibretexts.org In this compound, this inherent instability makes the diketo form exceptionally reactive and difficult to isolate, as it readily undergoes transformations to achieve a more stable electronic and geometric configuration.
Tautomerization Processes and Energetics
Keto-Enol Tautomerization of this compound
This compound exists in equilibrium with its enol tautomer, 2-hydroxycyclopropenone. researchgate.netresearchgate.net This process involves the migration of a proton from a carbon atom alpha to a carbonyl group to the carbonyl oxygen, resulting in the formation of a hydroxyl group and a carbon-carbon double bond. oregonstate.edu For most simple ketones, the keto-enol equilibrium strongly favors the keto form. oregonstate.edunih.gov However, in the case of this compound, the equilibrium is drastically shifted, and the enol form is overwhelmingly predominant. researchgate.netnih.gov This preference is not driven by the typical factors influencing tautomerization but by the unique electronic properties of the three-membered ring system. researchgate.net
Determination of Activation Free Energy Barriers for Tautomerization
Computational studies using density functional theory (DFT) have been employed to determine the energetics of the tautomerization process. The activation free energy barrier for the uncatalyzed keto-enol tautomerization of this compound to 2-hydroxycyclopropenone is calculated to be significantly high. researchgate.netresearchgate.net Specifically, the activation free energy barrier for this conversion is reported to be 54.9 kcal/mol. researchgate.net This high barrier indicates that the uncatalyzed conversion from the diketo form to the more stable enol form is kinetically slow, despite being thermodynamically favorable.
Solvent Effects on Tautomerization Kinetics and Thermodynamics
The solvent environment plays a crucial role in the kinetics and thermodynamics of tautomerization. nih.govresearchgate.netemerginginvestigators.org For the this compound and 2-hydroxycyclopropenone system, computational models such as the polarizable continuum model (PCM) have been used to study the effects of a solvent like water. nih.gov
Calculations show that while the enol form is heavily favored in the gas phase, the presence of an aqueous solvent shifts the equilibrium even more strongly in favor of 2-hydroxycyclopropenone. nih.gov This is reflected in the calculated equilibrium constants (KT) for the tautomerization reaction (keto ⇌ enol). The solvent's ability to stabilize the more polar enol tautomer through hydrogen bonding and other intermolecular interactions contributes to this shift. nih.gov
Table 2: Energetics and Equilibrium Constants for this compound Tautomerization
| Parameter | Gas Phase | Aqueous Solution |
|---|---|---|
| Activation Free Energy Barrier | 54.9 kcal/mol | - |
Note: The equilibrium constant KT is for the reaction 2-hydroxy-2-cyclopropen-1-one ⇌ 1,2-cyclopropanedione. The small values indicate the equilibrium lies far to the left, favoring the enol form. nih.gov
Role of Aromaticity in Governing Tautomeric Equilibria
The principal reason for the exceptional stability of the enol tautomer, 2-hydroxycyclopropenone, is aromaticity. researchgate.netnih.gov Aromaticity is a property of cyclic, planar molecules with a continuous ring of p-orbitals containing a specific number of delocalized π-electrons (Hückel's rule: 4n+2 π-electrons), which leads to enhanced stability.
The enol form, 2-hydroxycyclopropenone, is a derivative of the cyclopropenyl cation, a classic example of a Hückel aromatic system with 2 π-electrons (n=0). This aromatic character provides substantial resonance stabilization that is absent in the non-aromatic diketo form, this compound. nih.govresearchgate.net This stabilization energy overwhelmingly compensates for the high ring strain, making the enol form the thermodynamically preferred tautomer in both the gas phase and in solution. researchgate.netnih.gov Therefore, aromaticity is the governing factor that drives the tautomeric equilibrium far in favor of 2-hydroxycyclopropenone. researchgate.net
Studies on Quantum Mechanical Tunneling (QMT) in Three-Membered Ring Tautomerization
Quantum mechanical tunneling (QMT) is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. This effect is particularly significant for the transfer of light particles like protons in chemical reactions, such as tautomerization. In the context of three-membered ring systems, analogous to this compound, computational studies have explored the role of QMT in keto-enol and amino-imino tautomerization processes.
Research utilizing Density Functional Theory (DFT) at the M062X/6-311+G(d,p) level has investigated tautomerization in a series of three-membered rings. rsc.org These studies reveal that water-unassisted tautomerization processes face very high free energy activation barriers, making tunneling unlikely under such conditions. rsc.org However, the presence of water molecules can significantly lower these barriers, making QMT a feasible pathway for the reaction. rsc.org
For instance, in the one-water-assisted amino-imino tautomerization of aziridine-2,3-diimine, the activation free energy barrier is significantly reduced. rsc.org The classical over-the-barrier rate constant (kCVT) was calculated to be 10.6 s⁻¹ at 273 K. rsc.org Crucially, the inclusion of small curvature tunneling (SCT) in the calculations increased this rate constant by a factor of 15.1 to 160 s⁻¹. rsc.org This enhancement of the reaction rate is a strong indicator of nonclassical, tunneling behavior. rsc.org
Furthermore, a pronounced kinetic isotope effect (KIE) in the tautomerization of other three-membered rings in the presence of water provides additional evidence for the contribution of tunneling. rsc.org While direct computational studies on the QMT in the tautomerization of this compound are not extensively documented, these findings on analogous three-membered ring systems suggest that tunneling could play a significant role in its proton transfer reactions, particularly in the presence of a solvent like water that can mediate the proton transfer. rsc.orgresearchgate.net The tautomerization processes in these systems are often governed by the principle of aromaticity, which drives the formation of the enol or imine derivatives. rsc.org
Table 1: Calculated Rate Constants for Tautomerization in a Three-Membered Ring System rsc.org
| Rate Constant Type | Value (s⁻¹) at 273 K |
|---|---|
| kCVT (Classical) | 10.6 |
Computational Modeling of Reaction Pathways
Density Functional Theory (DFT) for Mechanistic Elucidation
Density Functional Theory (DFT) has become a important tool for elucidating the mechanisms of complex organic reactions. While specific DFT studies on the reaction pathways of this compound are limited, the application of DFT to related cyclic diones and cyclopropane derivatives provides insight into the potential mechanistic pathways this molecule might undergo.
For example, DFT calculations have been successfully employed to investigate the base-catalyzed reactions of cyclobutane-1,2-dione. researchgate.net These studies explored various reaction paths, including a benzilic acid type rearrangement, by calculating the geometries of stationary points (reactants, transition states, intermediates, and products) and their corresponding energies. researchgate.net Such computational approaches allow for the determination of the most favorable reaction pathway by comparing the activation barriers of competing routes.
In the realm of cyclopropane chemistry, DFT has been used to study the mechanisms of metal-catalyzed cycloaddition reactions of vinylcyclopropanes. jiaolei.group These calculations have detailed the catalytic cycle, including steps like cyclopropane cleavage and subsequent insertions, identifying the rate-determining and stereoselectivity-determining steps. jiaolei.group The insights gained from these studies on the ring-opening and rearrangement of cyclopropane rings are valuable for predicting the reactivity of this compound.
Furthermore, DFT is widely used to study pericyclic reactions, such as 1,3-dipolar cycloadditions, involving cyclic systems. dergipark.org.trmdpi.com These studies often analyze the frontier molecular orbitals (HOMO-LUMO) of the reactants to predict the regioselectivity and stereoselectivity of the reaction. The energy profiles of different reaction pathways are calculated to determine whether the reaction proceeds through a concerted or stepwise mechanism.
The application of these established DFT methodologies to this compound could provide detailed insights into its reactivity, including its susceptibility to nucleophilic attack, rearrangement pathways, and participation in cycloaddition reactions.
Ab Initio Calculations for Stereochemical Outcome Prediction
For instance, ab initio molecular orbital (MO) calculations have been used to study the racemization and isomerization of the cyclopropane radical cation. researchgate.net Such studies can predict the preferred stereochemical pathways, such as conrotatory or disrotatory ring opening or closure, based on orbital symmetry rules and the calculated activation barriers for different stereoisomeric transition states.
In the context of 1,2-dyotropic reactions, which involve the intramolecular migration of two sigma bonds, ab initio methods have been employed to investigate the exchange of substituents on a C-C bond. scirp.org These calculations can determine the geometry of the transition state and the activation energy for the interchange, providing a basis for predicting the stereochemical course of such rearrangements.
By applying ab initio methods to this compound, it would be theoretically possible to predict the stereochemical outcomes of its reactions. For example, in a nucleophilic addition to one of the carbonyl groups, ab initio calculations could be used to determine the preferred face of attack (diastereoselectivity) by calculating the energies of the corresponding transition states. Similarly, for pericyclic reactions involving this compound, these methods could predict the stereochemistry of the products based on the calculated energy profiles of different stereochemical pathways.
Studies on Protonated Derivatives and Fragmentation Pathways
The study of protonated molecules and their fragmentation pathways is crucial for understanding their behavior in mass spectrometry and for elucidating their structure. While specific computational studies on the protonated derivatives and fragmentation of this compound are not extensively reported, theoretical methods can be applied to predict these pathways.
Computational studies, often in conjunction with experimental techniques like electrospray ionization mass spectrometry (ESI-MS), are used to investigate the fragmentation of protonated cyclic compounds. wvu.eduresearchgate.net DFT calculations can be employed to determine the most stable protonation sites on a molecule and to calculate the energy barriers for various fragmentation pathways of the protonated species. nih.gov
For the simple cyclopropane molecule, the mass spectrum shows a molecular ion peak and various fragment ions. docbrown.info The fragmentation pattern is a result of the cleavage of the cyclopropane ring and subsequent loss of hydrogen atoms or small neutral molecules.
In the case of this compound, protonation would likely occur at one of the carbonyl oxygen atoms. Computational modeling could then be used to explore the potential energy surface of the protonated molecule and identify the lowest energy fragmentation pathways. These pathways could involve ring opening, loss of carbon monoxide (CO), or other rearrangements. By calculating the relative energies of the resulting fragment ions, it is possible to predict the major peaks that would be observed in the mass spectrum of this compound. Such theoretical investigations provide valuable insights into the intrinsic stability and reactivity of the protonated molecule.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Aziridine-2,3-diimine |
| Cyclobutane-1,2-dione |
| Cyclopropane |
| This compound |
Synthetic Methodologies for Cyclopropane 1,2 Dione and Its Derivatives
Strategies for Three-Membered Ring Construction
The formation of the cyclopropane (B1198618) ring is the crucial step in the synthesis of these diones. The most prevalent approaches involve the reaction of a two-carbon unit (a dipolarophile or Michael acceptor) with a one-carbon unit (a carbene, carbenoid, or ylide), known as [2+1]-type cycloaddition reactions. Alternatively, direct cyclization of a suitable three-carbon precursor can also be employed.
[2+1]-Type Cycloaddition Reactions
[2+1] cycloadditions are powerful methods for forming cyclopropane rings by combining an alkene or a related π-system with a carbene or a carbene equivalent. The stereochemistry of the starting alkene is often preserved in the cyclopropane product, making these reactions highly valuable in stereospecific synthesis. openstax.orgfiveable.me
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, typically involving the reaction of an alkene with an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. thermofisher.comwikipedia.org This method is advantageous as it often avoids the use of hazardous free carbenes or diazomethane (B1218177). tcichemicals.com A significant modification, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) and diiodomethane, which can enhance reactivity and yield. wikipedia.orgtcichemicals.comnih.gov
While broadly applicable, the Simmons-Smith reaction is particularly effective for unfunctionalized or electron-rich alkenes. Its application to the synthesis of electron-deficient systems that would serve as precursors to cyclopropane-1,2-diones requires specific substrate activation. For instance, the reaction can be directed by adjacent functional groups. The carbenoid can coordinate to a Lewis basic site, such as a carbonyl oxygen, delivering the methylene (B1212753) group to the proximate double bond. wikipedia.org This directed approach is crucial for achieving cyclopropanation on substrates like α,β-unsaturated dicarbonyl compounds, which are precursors to cyclopropane-1,2-dione derivatives.
Table 1: Key Features of Simmons-Smith Cyclopropanation Variants
| Method | Reagents | Key Characteristics | Reference |
|---|---|---|---|
| Standard Simmons-Smith | CH₂I₂, Zn-Cu couple | Stereospecific; avoids free carbenes; suitable for many alkenes. | thermofisher.comwikipedia.org |
| Furukawa Modification | CH₂I₂, Et₂Zn | Increased reactivity and yield; effective for unfunctionalized alkenes. | wikipedia.orgtcichemicals.comnih.gov |
Transition-metal catalysis, particularly with rhodium, copper, and iron complexes, provides a versatile route to cyclopropanes from diazo compounds and alkenes. mdpi.comnih.gov In these reactions, the diazo compound serves as a precursor to a metal-carbene intermediate, which then undergoes cycloaddition with an alkene. eurekalert.org This methodology is highly tunable; the choice of metal and its ligand framework can significantly influence the reaction's efficiency, regioselectivity, and enantioselectivity. mdpi.com
For the synthesis of this compound derivatives, this approach typically involves the reaction of a diazo compound with an alkene substrate that already contains the dicarbonyl motif or a precursor. For example, the cycloaddition of diazopropane (B8614946) to (E)-4-arylidene-pyrrolidine-2,3-dione derivatives yields pyrazoline intermediates. nih.gov Subsequent photochemical extrusion of nitrogen from these pyrazolines produces the corresponding spiro-cyclopropane derivatives. nih.gov Iron- and ruthenium-based glycoporphyrins have also been explored as catalysts for cyclopropanation reactions using diazo compounds as carbene precursors. mdpi.com
Table 2: Examples of Transition-Metal-Catalyzed Synthesis of Cyclopropane Derivatives
| Catalyst System | Diazo Compound | Substrate | Product Type | Reference |
|---|---|---|---|---|
| None (Photochemical) | 2-Diazopropane (in situ) | (E)-4-Arylidene-pyrrolidine-2,3-diones | Spiro-cyclopropyl-pyrrolidine-2,3-diones | nih.gov |
| Rhodium(II) acetate | Diazoacetoacetate | Alkenes | Substituted cyclopropanes | scribd.com |
| Iron/Ruthenium Glycoporphyrins | Ethyl diazoacetate | Styrene | Phenylcyclopropane carboxylates | mdpi.com |
The Michael-Initiated Ring Closure (MIRC) is a powerful, often stereoselective, method for synthesizing cyclopropanes. nih.govrsc.org The process involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene (Michael acceptor), creating an enolate intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution to close the three-membered ring and displace a leaving group. nih.gov This strategy is highly effective for constructing densely functionalized cyclopropanes. rsc.org
A prominent application of this strategy is the synthesis of spiro[cyclopropane-1,2'-indene]-1',3'-dione (B14435999) derivatives. In this reaction, a sulfur ylide adds to a substituted 2-ethylidene-1H-indene-1,3(2H)-dione in a conjugate fashion. patsnap.com The resulting intermediate undergoes intramolecular cyclization to form the spiro-cyclopropane product. patsnap.comadichemistry.com This transformation is a key example of the Corey-Chaykovsky reaction, where sulfur ylides are used to convert α,β-unsaturated carbonyl compounds into cyclopropanes. nrochemistry.comwikipedia.orgorganic-chemistry.org The choice of sulfur ylide (sulfonium vs. sulfoxonium) can influence the reaction pathway; more stabilized sulfoxonium ylides typically favor conjugate addition leading to cyclopropanation, while less stable sulfonium (B1226848) ylides may favor direct addition to a carbonyl group to form epoxides. adichemistry.com
Table 3: MIRC/Corey-Chaykovsky Synthesis of Spiro-Cyclopropane-Diones
| Michael Acceptor | Nucleophile/Ylide | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| 2-Ethylidene-1H-indene-1,3(2H)-dione | Substituted Sulfur Ylide | Cs₂CO₃ / HFIP | Spiro[cyclopropane-1,2'-indene]-1',3'-dione | patsnap.com |
| α,β-Unsaturated Ketones (Enones) | Dimethylsulfoxonium methylide | NaH / DMSO | Substituted Cyclopropanes | adichemistry.comnrochemistry.com |
Free carbenes are highly reactive, neutral species containing a divalent carbon atom. fiveable.melibretexts.org They can be generated by various methods, such as the thermal or photochemical decomposition of diazo compounds or the α-elimination of a hydrogen and a halide from a haloform using a strong base. openstax.orgacsgcipr.org For example, dichlorocarbene (B158193) (:CCl₂) can be generated from chloroform (B151607) (CHCl₃) and potassium hydroxide. openstax.org
These reactive intermediates add to alkenes in a concerted fashion to form cyclopropanes, typically with retention of the alkene's stereochemistry. openstax.orglibretexts.org However, the high reactivity and often low selectivity of free carbenes can lead to side reactions, limiting their synthetic utility compared to carbenoid-based methods. acsgcipr.org Despite these challenges, free carbene additions are mechanistically fundamental. The addition of dichlorocarbene to an appropriate alkene precursor represents a potential, albeit less common, route to gem-dihalocyclopropanes, which could then be hydrolyzed or otherwise converted to a cyclopropanedione system.
Direct 1,3-Cyclization Strategies
Direct 1,3-cyclization involves the formation of a bond between the first and third carbons of a three-carbon chain, typically through an intramolecular nucleophilic substitution. A classic example that generates a cyclopropane ring is the Favorskii rearrangement. wikipedia.orgorganic-chemistry.orgddugu.ac.in This reaction involves the treatment of an α-halo ketone with a base. An enolate is formed on the side of the ketone opposite the halogen, which then cyclizes to form a cyclopropanone (B1606653) intermediate. wikipedia.orgnumberanalytics.com This intermediate is then opened by the base to yield a rearranged carboxylic acid derivative. wikipedia.org
While the classic Favorskii rearrangement leads to cyclopropanones that are subsequently opened, variations of this mechanism can be harnessed to synthesize stable cyclopropane derivatives. The key is the formation of the cyclopropanone intermediate itself. wikipedia.orgorganic-chemistry.org A related process, the quasi-Favorskii rearrangement, can occur with substrates like α,α-dichlorocyclobutanols, which undergo ring contraction upon deprotonation to yield highly substituted cyclopropanes. nih.gov The application of these principles to α,α'-dihalo-β-dicarbonyl compounds or related structures could conceptually lead to this compound systems, although such routes are less documented than cycloaddition strategies.
Synthesis of this compound Precursors and Equivalents
The direct synthesis and isolation of this compound are challenging due to its high ring strain and propensity for polymerization or ring-opening. Consequently, synthetic chemists have developed strategies that rely on the generation of precursors and stable equivalents, which can be unmasked or utilized in situ.
Historically, one of the primary methods for generating cyclopropanones involves the reaction of ketene (B1206846) with diazomethane. thieme-connect.de This reaction proceeds by adding freshly prepared diazomethane to a solution of ketene at low temperatures (e.g., -60°C) to yield the cyclopropanone. thieme-connect.de Another classical approach is the photodecarbonylation of cyclobutane-1,2-diones. thieme-connect.de For instance, irradiation of 2,2,4,4-tetramethylcyclobutane-1,2-dione can lead to the formation of the corresponding cyclopropanone, although this is often accompanied by polymer formation. thieme-connect.de
More contemporary and synthetically useful approaches focus on stable, handleable equivalents. Cyclopropanols, particularly 1-oxy-substituted cyclopropanes, serve as highly versatile three-carbon building blocks and are considered effective cyclopropanone equivalents. researchgate.net Their utility stems from their ability to undergo a variety of transformations, including ring-opening reactions driven by the release of ring strain. researchgate.net
Among the most efficient modern equivalents are 1-sulfonylcyclopropanols, which are employed in formal vinylidene insertion processes. chemrxiv.org These compounds can also be used in formal [3+2] cycloadditions with alkynes, catalyzed by nickel, where they serve as direct precursors to the cyclopropanone intermediate in the presence of trimethylaluminum. researchgate.net Donor-acceptor (DA) cyclopropanes, often synthesized via Corey-Chaykovsky cyclopropanation of a Knoevenagel condensation adduct, are another important class of precursors. mdpi.com For example, an 1,3-indanedione-derived alkene can be cyclopropanated with dimethylsulfoxonium methylide to produce a stable spirocyclopropane derivative. mdpi.comresearchgate.net
Stereoselective Synthesis Approaches
Achieving stereocontrol in the synthesis of densely functionalized cyclopropane rings is a significant challenge that has been met with a variety of sophisticated techniques. These methods are crucial for accessing optically pure derivatives for applications in medicinal chemistry and materials science.
Asymmetric Cyclopropanation Techniques for Enantiomeric Purity
Asymmetric cyclopropanation is a cornerstone for producing enantiomerically enriched cyclopropane derivatives. wikipedia.org A dominant strategy involves the transition-metal-catalyzed decomposition of diazo compounds. unige.ch
Cobalt-based catalysts have proven particularly effective. For instance, a Co(II) complex of a D2-symmetric chiral porphyrin, [Co(P1)], catalyzes the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate. organic-chemistry.org This method produces cyclopropane succinimidyl esters with high yields and excellent diastereo- and enantioselectivity, which can then be converted to a wide range of optically active cyclopropyl (B3062369) carboxamides. organic-chemistry.org Another approach uses cobalt catalysts with pyridine (B92270) diimine (PDI) or chiral pyridine bis(oxazoline) (Pybox) ligands to facilitate the cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors, avoiding the need for potentially explosive diazoalkanes. dicp.ac.cn
Dirhodium catalysts are also widely used. Chiral dirhodium complexes can catalyze the asymmetric cycloisomerization of 1,6-enynes to construct chiral difluoromethylated cyclopropane derivatives with excellent enantioselectivities and good functional group tolerance. nih.gov Similarly, chiral ruthenium complexes, such as Ru(II)-Pheox, are effective in the catalytic asymmetric cyclopropanation of 2-substituted allylic derivatives with ethyl diazoacetate, yielding highly functionalized cyclopropanes with high diastereo- and enantioselectivities. researchgate.net
| Catalyst System | Substrates | Key Features | Reference |
| [Co(P1)] (Chiral Porphyrin) | Olefins + Succinimidyl diazoacetate | High diastereo- and enantioselectivity for chiral cyclopropyl carboxamide precursors. | organic-chemistry.org |
| (Pybox)CoBr₂ | Alkenes + gem-dichloroalkanes | Avoids use of diazo compounds; provides moderate to high enantioselectivity. | dicp.ac.cn |
| Chiral Dirhodium(II) | 1,6-Enynes | Asymmetric enyne cycloisomerization; high atom economy. | nih.gov |
| Ru(II)-Pheox | Allylic derivatives + Ethyl diazoacetate | High yields and excellent stereoselectivities for functionalized cyclopropanes. | researchgate.net |
Table 1: Selected Asymmetric Cyclopropanation Catalyst Systems
Application of Chiral Auxiliaries and Organocatalysts in Synthesis
The use of chiral auxiliaries provides a reliable method for introducing stereochemistry. A temporary stereocenter approach involves attaching a chiral auxiliary to the substrate, performing a diastereoselective cyclopropanation, and then cleaving the auxiliary. rsc.org For example, the boron enolate of (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one reacts with α,β-unsaturated aldehydes to form syn-aldol products. rsc.org The hydroxyl group of this adduct then directs a subsequent diastereoselective cyclopropanation, after which a retro-aldol cleavage removes the auxiliary to yield enantiopure cyclopropane-carboxaldehydes with >95% ee. rsc.orgrsc.org
Asymmetric organocatalysis has emerged as a powerful, metal-free alternative for stereoselective cyclopropanation. wikipedia.org Organocatalysts can activate substrates and control the stereochemical outcome of the reaction. For instance, the asymmetric Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles can be catalyzed by a bifunctional squaramide, leading to products with high enantioselectivities. beilstein-journals.orgbeilstein-journals.org Similarly, novel bispiro[indanedione-oxindole-cyclopropane] moieties have been synthesized via a squaramide-catalyzed [2+1] cycloaddition, demonstrating the power of this class of catalysts. buchler-gmbh.comacs.org Amino acids and their derivatives, such as L-proline, have been used to catalyze the diastereoselective cyclopropanation of vinyl sulfoxonium ylides with aldehydes and indane-1,3-dione, affording 1,2,3-trisubstituted cyclopropanes in excellent yields and diastereoselectivity. mdpi.com
| Catalyst/Auxiliary Type | Reaction | Key Features | Reference(s) |
| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Aldol/Cyclopropanation/Retro-aldol | Temporary stereocenter approach; >95% ee. | rsc.orgrsc.org |
| Squaramide | Michael addition / [2+1] Cycloaddition | High enantioselectivity for spirocyclopropanes. | beilstein-journals.orgbeilstein-journals.orgbuchler-gmbh.comacs.org |
| L-Proline | Three-component cyclopropanation | Excellent diastereoselectivity (>20:1 dr). | mdpi.com |
| (1S,2S)-DPEDA | Cyclopropanation with sulfur ylide | Forms 1,2,3-trisubstituted cyclopropanes. | mdpi.com |
Table 2: Examples of Chiral Auxiliaries and Organocatalysts in Cyclopropane Synthesis
Diastereoselective Control in this compound Derivative Synthesis
Controlling diastereoselectivity is crucial when synthesizing cyclopropanes with multiple stereocenters. Diastereocontrol can be substrate-based or reagent-based. In substrate-based control, existing stereocenters in the starting material direct the approach of the incoming reagents. A classic example is the Simmons-Smith cyclopropanation of cyclic allylic alcohols, where the hydroxyl group coordinates to the zinc carbenoid and directs the methylene transfer to the syn-face of the double bond. wiley-vch.deunl.pt This principle has been widely applied in the synthesis of complex natural products. wiley-vch.de
Reagent-based control often involves multicomponent reactions where stereochemistry is set in a controlled manner. A one-pot, three-component reaction between 4-bromomethyl-2H-chromen-2-ones, aromatic aldehydes, and activated nitriles in water proceeds with high diastereoselectivity to yield highly substituted cyclopropanes. rsc.org Similarly, a three-component stereoselective cyclopropanation of vinyl sulfoxonium ylides with indane-1,3-dione and aldehydes under mild conditions selectively produces trisubstituted cyclopropanes. rsc.org The diastereoselectivity in such reactions can be rationalized by density functional theory (DFT) studies, which can elucidate the transition states and non-covalent interactions that determine the stereochemical outcome. rsc.org A highly diastereoselective synthesis of trans-1,2-substituted cyclopropanols has also been achieved using the dizinc (B1255464) reagent CH₂(ZnI)₂ with α-chloroaldehydes, where the high trans-selectivity is attributed to the equilibration of the cyclopropoxide intermediates. nih.gov
Continuous Flow Synthesis Methods for Cyclopropane Derivatives
Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. researchgate.net These advantages are particularly relevant for cyclopropanation reactions, which can involve hazardous reagents or be highly exothermic.
A notable example is the use of flow chemistry for two-phase dibromocyclopropanation of alkenes. syrris.com Using a glass microreactor, bromoform (B151600) and an alkene can be reacted under phase-transfer conditions with a strong base, resulting in smooth, rapid, and high-yielding reactions at ambient conditions, surpassing the efficiency of equivalent batch reactions. syrris.com
Electrochemical methods have also been successfully integrated into flow systems. An efficient electrochemical cyclopropanation of alkenes has been developed using a nickel-catalyzed process in a continuous-flow reactor. uva.nlproject-miel.eu This method demonstrates a broad substrate scope and high functional group tolerance, operating under ambient conditions and allowing for scalability to multi-gram quantities. uva.nl
The Simmons-Smith reaction has been adapted to a continuous flow process using a packed-bed reactor containing a zinc-copper couple. thieme-connect.com This setup allows for the in-situ generation of the zinc carbenoid, which then reacts with various olefins to produce cyclopropanes in good to excellent yields with residence times as short as 15 minutes. thieme-connect.com Furthermore, multi-step "telescoped" syntheses are achievable in flow. A two-step continuous flow process has been developed for synthesizing 1,1-cyclopropane aminoketones, starting with the photocyclization of 1,2-diketones to 2-hydroxycyclobutanones, followed by a tandem condensation and ring-contraction reaction with amines. rsc.orgrsc.org This method provides good yields and high productivity with short residence times. rsc.orgrsc.org
| Flow Method | Reaction Type | Key Advantages | Reference(s) |
| Two-Phase Microreactor | Dibromocyclopropanation | Increased mass transfer, higher rates, better selectivity. | syrris.com |
| Electrochemical Flow Cell | Ni-catalyzed Cyclopropanation | Scalable, sustainable, tolerates air and moisture. | uva.nlproject-miel.eu |
| Packed-Bed Reactor | Simmons-Smith Cyclopropanation | Rapid (15 min residence), safe in-situ reagent generation. | thieme-connect.com |
| Telescoped Flow System | Photocyclization / Ring Contraction | Multi-step synthesis with high productivity and short residence times. | rsc.orgrsc.org |
Table 3: Continuous Flow Methods for Cyclopropane Derivative Synthesis
Reactivity and Mechanistic Studies of Cyclopropane 1,2 Dione Systems
Ring-Opening Reactions
The strained three-membered ring of cyclopropane-1,2-dione and its derivatives is susceptible to cleavage under various conditions, leading to a diverse array of products. These reactions can be initiated by nucleophiles or acids, and the system can also act as a homo-Michael acceptor.
Nucleophile-Induced Ring Opening Mechanisms
The reaction of this compound systems with nucleophiles is a cornerstone of their chemistry, providing a pathway to 1,3-difunctionalized compounds. nih.gov These reactions, often referred to as homo-Michael additions, are analogous to the well-known Michael addition to α,β-unsaturated carbonyls. thieme-connect.comorgsyn.org The driving force for this ring-opening is the relief of the significant ring strain.
The regioselectivity of the nucleophilic attack is influenced by the substituents on the cyclopropane (B1198618) ring. In donor-acceptor (D-A) cyclopropanes, where an electron-donating group (D) and an electron-accepting group (A) are present on adjacent carbons, the nucleophile typically attacks the carbon atom bearing the donor group. mdpi.comresearchgate.net This is because the donor group stabilizes the partial positive charge that develops at this position during the transition state.
A variety of nucleophiles have been successfully employed in these ring-opening reactions, including amines, amides, hydrazines, N-heterocycles, nitriles, and the azide (B81097) ion. thieme-connect.comresearchgate.net For instance, the reaction of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines leads to the formation of tetrahydroindol-4-ones. jst.go.jpresearchgate.net Similarly, reactions with 1,3-cyclodiones in the presence of a copper(II)/trisoxazoline catalyst can yield enantioenriched 1,3-cyclodione enol ether derivatives. rsc.org
The mechanism of nucleophilic ring-opening often involves the formation of a zwitterionic intermediate, although direct evidence for such intermediates can be elusive. marquette.edu In some cases, the initial ring-opened product can undergo subsequent intramolecular reactions to form various heterocyclic systems. mdpi.comresearchgate.net
Table 1: Examples of Nucleophile-Induced Ring-Opening Reactions
| Cyclopropane Derivative | Nucleophile | Product Type | Ref. |
| Cyclohexane-1,3-dione-2-spirocyclopropanes | Primary Amines | Tetrahydroindol-4-ones | jst.go.jpresearchgate.net |
| Donor-Acceptor Cyclopropanes | 1,3-Cyclodiones | 1,3-Cyclodione Enol Ethers | nih.govrsc.org |
| Donor-Acceptor Cyclopropanes | Indoles | Alkylated Indoles | acs.org |
| Cyclohexane-1,3-dione-2-spirocyclopropanes | Sodium Hydrosulfide | Tetrahydrobenzo[b]thiophen-4-ones | researchgate.net |
Acid-Catalyzed Ring Opening Pathways
Acid catalysis provides an alternative pathway for the ring-opening of this compound systems. The mechanism of acid-catalyzed ring-opening can vary depending on the specific substrate and reaction conditions. For instance, the cleavage of some cyclopropanone (B1606653) acetals in acidic media has been shown to proceed through either an A-1 or an A-SE2 mechanism. marquette.edu The A-1 mechanism involves a pre-equilibrium protonation followed by a rate-determining unimolecular cleavage of the cyclopropane ring, while the A-SE2 mechanism involves a rate-determining protonation of the ring. marquette.edu
In other systems, such as cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-enes, acid-catalyzed ring-opening with alcohol nucleophiles can lead to cleavage of a C-O bond, with evidence suggesting an SN2-like mechanism. beilstein-journals.org Lewis acids are also effective catalysts for these transformations, often activating the cyclopropane ring towards nucleophilic attack. researchgate.net For example, Lewis acid-mediated skeletal rearrangement of certain diterpenoids involves a regio- and stereospecific cyclopropane-ring opening. researchgate.net
Homo-Michael Acceptor Behavior in Ring Systems
The concept of cyclopropane-1,1-dicarboxylate derivatives acting as homo-Michael acceptors is a key aspect of their reactivity. orgsyn.org This behavior is particularly pronounced when the carbonyl groups are conformationally constrained in a way that enhances orbital overlap with the "bent bonds" of the cyclopropane ring. orgsyn.org This activation facilitates the addition of nucleophiles in a 1,5-conjugate addition fashion.
This reactivity has been exploited in various synthetic applications. For example, the homo-Michael addition of nitro compounds to 2-(p-siloxyaryl)cyclopropane-1,1-dicarboxylates has been reported. researchgate.net Furthermore, the activation of donor-acceptor cyclopropanes with strong hydrogen bond donors like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can facilitate homo-Michael additions with nucleophiles such as indoles. acs.org
Cycloaddition Reactions
Cyclopropane-1,2-diones and their derivatives can participate in various cycloaddition reactions, acting as three-carbon synthons to construct five- and four-membered heterocyclic and carbocyclic rings.
[3+2]-Cycloadditions with Various Reagents
Donor-acceptor cyclopropanes are well-established as 1,3-dipole synthons and readily undergo [3+2]-cycloaddition reactions with a variety of dipolarophiles. colab.wsmsu.ru These reactions are often catalyzed by Lewis acids and provide access to a wide range of five-membered rings. msu.ruresearchgate.net
Examples of reagents that participate in [3+2]-cycloadditions with cyclopropane systems include:
Alkynes: Lewis acid-catalyzed intramolecular [3+2] cycloaddition of cyclopropane 1,1-diesters with alkynes has been used to synthesize cyclopenta[c]chromene skeletons. researchgate.netdntb.gov.ua
Nitriles: A formal [3+2] cycloaddition of cyclopropane 1,1-diesters with nitriles can be catalyzed by triflic acid, providing an efficient route to 1-pyrrolines. acs.org
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD): Cyclopropanone acetals have been shown to participate in [3+2] cycloadditions with PTAD. marquette.edu
Carbonyl Compounds: Donor-acceptor cyclopropanes can undergo [3+2]-cycloaddition with carbonyl compounds. msu.ru
The mechanism of these cycloadditions is generally believed to proceed through a stepwise pathway involving a zwitterionic intermediate, although concerted pathways have also been considered. marquette.edu
Table 2: Examples of [3+2]-Cycloaddition Reactions
| Cyclopropane Derivative | Reagent | Product Type | Catalyst | Ref. |
| Cyclopropane 1,1-Diesters | Alkynes | Cyclopenta[c]chromenes | Lewis Acid | researchgate.netdntb.gov.ua |
| Cyclopropane 1,1-Diesters | Nitriles | 1-Pyrrolines | Triflic Acid | acs.org |
| Cyclopropanone Acetals | 4-Phenyl-1,2,4-triazoline-3,5-dione | Pyrazolidines | - | marquette.edu |
| 2-Arylcyclopropane-1,1-diesters | N,N'-Azodicarboxylates | Pyrazolidines | Lewis Acid | msu.ru |
Formal [3+1]-Cycloadditions Leading to Heterocyclic Systems
While less common than [3+2]-cycloadditions, formal [3+1]-cycloaddition reactions of cyclopropane systems have also been reported, providing access to four-membered heterocyclic rings. These reactions often involve unique mechanistic pathways. For instance, an unusual catalyst-free thermal [2+1]-cycloaddition has been observed between certain 3-alkylidene-indolones and 3-diazo-oxindoles to form dispirocyclopropanes, which can be considered a formal [3+1] approach in a broader sense. researchgate.net Another example involves the copper-catalyzed [1+1+1] cyclotrimerization of acetophenone (B1666503) derivatives, which proceeds through a cascade process to form substituted cyclopropanes. nih.gov
Rearrangement Reactions
Cationic Cyclopropyl-Allyl Rearrangements
The rearrangement of cyclopropylcarbinyl cations to homoallyl cations, often referred to as the cyclopropylcarbinyl-homoallyl rearrangement, is a significant process in the chemistry of cyclopropane systems. This transformation is driven by the release of ring strain inherent in the three-membered ring. In the context of this compound systems, the generation of a cationic center adjacent to the cyclopropane ring can initiate a cascade of rearrangements.
The process typically begins with the formation of a cyclopropylcarbinyl cation. This cation is often stabilized through delocalization of the positive charge into the cyclopropane ring, leading to a non-classical carbocationic intermediate. This intermediate can then undergo ring opening to form a more stable, open-chain allyl cation. researchgate.net The stereochemistry of the starting cyclopropyl (B3062369) system can influence the rearrangement pathway. For instance, the transformation of cyclopropyl methanols into homoallylic halides demonstrates that the initially formed cyclopropyl cation can rearrange to another cyclopropyl cation or open to an allylcarbinyl cation. tubitak.gov.tr Labeling experiments have confirmed these complex rearrangements. tubitak.gov.tr
A notable example involves the reaction of an endo-cyclopropyl methanol (B129727) derivative within a benzonorbornadiene system with thionyl chloride. This reaction yields products resulting from both cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement and a sequential cyclopropyl-allylcarbinyl rearrangement followed by a 1,2-aryl shift. tubitak.gov.tr The ratio of these rearrangement products highlights the competitive nature of these pathways. tubitak.gov.tr
Recent studies have also explored these rearrangements within organometallic frameworks. For example, Au(III) σ-cyclopropyl complexes have been shown to undergo a facile ring-opening to form π-allyl complexes. nih.gov This transformation proceeds via a disrotatory electrocyclic ring-opening mechanism, as elucidated by DFT calculations. nih.gov
The table below summarizes key aspects of cationic cyclopropyl-allyl rearrangements.
| Feature | Description |
| Driving Force | Release of ring strain in the three-membered cyclopropane ring. |
| Key Intermediate | Cyclopropylcarbinyl cation, often a non-classical, delocalized species. |
| General Transformation | Cyclopropylcarbinyl cation rearranges to a more stable homoallyl (or allyl) cation. |
| Influencing Factors | Stereochemistry of the cyclopropane substrate; nature of the substituents. |
| Mechanistic Insight | Can involve competing pathways, including cyclopropylcarbinyl-cyclopropylcarbinyl rearrangements and sequential rearrangements. |
Semipinacol Rearrangements and Ring Expansion to Cyclobutanones
Semipinacol rearrangements are a class of reactions involving the 1,2-shift of a carbon or hydrogen atom in a system containing a leaving group vicinal to a hydroxyl group, leading to the formation of a ketone or aldehyde. In the context of cyclopropane derivatives, this rearrangement can be a powerful tool for ring expansion, transforming a three-membered ring into a four-membered ring, such as a cyclobutanone. rsc.org
This type of rearrangement is particularly effective in systems where the generation of a carbocation adjacent to the cyclopropane ring is facilitated. The subsequent migration of one of the cyclopropane C-C bonds to the cationic center results in the expansion of the ring. The driving force for this process is often the formation of a stable carbonyl group. uomustansiriyah.edu.iqsynarchive.com
A modern application of this concept involves the use of 1-sulfonylcyclopropanols as stable precursors to highly reactive cyclopropanones. researchgate.net In a novel approach, the reaction of these in situ-generated cyclopropanones with lithiated 1-sulfonylbicyclo[1.1.0]butanes leads to a 1-bicyclobutylcyclopropanol intermediate. In the presence of acid, this intermediate undergoes a "strain-relocating" semipinacol rearrangement, directly affording a spiro[3.3]heptan-1-one. researchgate.net This transformation showcases a sophisticated use of semipinacol rearrangement for the construction of complex spirocyclic systems. researchgate.net
The Favorskii rearrangement, which proceeds through a cyclopropanone intermediate, shares mechanistic features with the semipinacol rearrangement and results in ring contraction of α-haloketones. uomustansiriyah.edu.iq Conversely, the semipinacol rearrangement of β-hydroxycyclopropyl systems provides a synthetic route to achieve ring expansion.
The table below outlines the key features of semipinacol rearrangements in cyclopropane systems leading to cyclobutanones.
| Starting Material Type | Rearrangement Type | Product Type | Key Features |
| 2-Heteroatom-substituted cyclopropanols | Semipinacol (Type 1) | Cyclobutanones | The rearrangement is driven by the formation of a stable carbonyl and can be initiated by various electrophiles or Lewis acids. |
| 1-Bicyclobutylcyclopropanols | Strain-relocating semipinacol | Spiro[3.3]heptan-1-ones | A specialized rearrangement where ring strain is redistributed to form a larger, spirocyclic ketone. |
Photoisomerization Processes in Diketones
The photochemistry of α-diketones is rich and varied, encompassing processes such as hydrogen abstraction, cycloaddition, and photoisomerization. researchgate.netoup.com Photoisomerization, the light-induced conversion of a molecule into a constitutional isomer or stereoisomer, can occur in α-diketones through various mechanisms, often involving excited triplet states. mdpi.comacs.org
For cyclic α-diketones, photoisomerization can compete with other photochemical pathways. For instance, the irradiation of bicyclo[2.2.1]heptene-2,3-dione leads to photoisomerization, and the quantum yield of this process is temperature-dependent. researchgate.net In some cases, triplet-sensitized irradiation can lead to E-Z isomerization in addition to other photodissociation products. researchgate.net
While direct studies on the photoisomerization of the parent this compound are scarce due to its instability, the behavior of related α-diketones provides insight into potential pathways. The photochemistry of α-diketones is often initiated by n→π* excitation, leading to an excited singlet state that can undergo intersystem crossing to the corresponding triplet state. mdpi.com This triplet species is often the key intermediate in subsequent chemical reactions. For example, disulfide-catalyzed photoisomerization of allyl alcohols to carbonyl compounds proceeds through a mechanism involving thiyl radicals generated under illumination. beilstein-journals.org
The table below summarizes different photo-induced processes in α-diketones.
| Diketone System | Irradiation Conditions | Observed Process |
| Bicyclo[2.2.1]heptene-2,3-dione | UV irradiation | Photoisomerization |
| (E)-2,2,3,3-tetramethylcyclopropanone O-methyloxime homologue | Triplet-sensitized irradiation | E-Z Isomerization and photodissociation |
| Diarylalkynes with O2 and disulfide | Visible light | Formation of diaryl-1,2-diketones |
Photochemistry of this compound and Related Diketones
Photodecarbonylation of Cyclobutanediones to Cyclopropanones
Photochemical decarbonylation is a synthetically useful method for generating highly strained molecules that are otherwise difficult to access. The irradiation of cyclobutanediones, particularly 1,3-diones, can lead to the extrusion of a molecule of carbon monoxide (CO) to furnish a transient cyclopropanone intermediate. chemrxiv.orgchemrxiv.org
This reaction typically proceeds from the excited singlet state following α-cleavage (Norrish Type I cleavage). For example, the irradiation of 2,4-bis(spirocyclohexyl)-1,3-cyclobutanedione results in the formation of a transient cyclopropanone, which can be trapped or undergo further photochemical reactions. chemrxiv.org The quantum yield for the decarbonylation of related strained ketones like 3-oxetanone (B52913) and N-Boc-3-azetidinone has been measured to be 0.35 and 0.47, respectively, highlighting the efficiency of this photochemical process. chemrxiv.org
The stability of the resulting cyclopropanone is a critical factor. In many cases, the cyclopropanone is not isolated but is identified through trapping experiments or spectroscopic observation of its subsequent reaction products. For instance, the photodecarbonylation of some cyclobutanediones in the presence of furan (B31954) leads to the formation of a Diels-Alder adduct, confirming the intermediacy of the cyclopropanone.
The table below presents quantum yields for the photochemical decarbonylation of various strained ketones.
| Substrate | Quantum Yield (Φ) |
| 3-Oxetanone | 0.35 |
| N-Boc-3-azetidinone | 0.47 |
| Cyclobutanone | 0.18 |
| p-Substituted Phenyl Aldehydes | ~0.4–1.0 |
Photochemical Formation of Cyclopropane-1,2-diols from Precursors
An important photochemical route to cyclopropane-1,2-diol systems involves the irradiation of β-hydroxy ketones. researchgate.netrsc.org This intramolecular reaction is a powerful method for constructing the strained three-membered ring with vicinal hydroxyl functionalities.
The reaction is typically initiated by the excitation of the carbonyl group, followed by intramolecular hydrogen abstraction from the γ-position by the excited carbonyl oxygen. This process, known as a Norrish-Yang reaction, generates a 1,4-biradical intermediate. Subsequent cyclization of this biradical leads to the formation of the cyclopropane ring.
A well-studied example is the irradiation of 3-hydroxy-1-(o-methylaryl)-2,2,4-trimethylpentan-1-ones in methanol. researchgate.netrsc.org This reaction yields a mixture of trans- and cis-cyclopropane-1,2-diols, alongside other products like 1,3-diketones and benzocyclobutenols, which arise from competing photochemical pathways. researchgate.netrsc.org The cyclopropane-1,2-diols formed are often sensitive to air and can be readily oxidized to the corresponding 1,3-diketones. researchgate.net
The efficiency and outcome of the reaction can be influenced by the structure of the starting β-hydroxy ketone and the reaction conditions, such as the solvent and irradiation wavelength. researchgate.net
The table below summarizes the photochemical formation of cyclopropane-1,2-diols from β-hydroxy ketone precursors.
| Precursor | Product | Key Intermediate | Reaction Type |
| 3-Hydroxy-1-(o-methylaryl)-2,2,4-trimethylpentan-1-one | trans- and cis-Cyclopropane-1,2-diols | 1,4-Biradical | Intramolecular γ-hydrogen abstraction (Norrish-Yang) |
Photodimerization Processes of Conjugated Cyclopropyl Ketones
The photochemistry of conjugated cyclopropyl ketones has been a subject of significant interest. cdnsciencepub.com Ultraviolet irradiation of these systems can lead to the formation of cyclobutane-type photodimers. cdnsciencepub.com This dimerization is a well-established phenomenon for α,β-unsaturated ketones, and its occurrence in conjugated cyclopropyl ketones highlights the reactivity of the enedione system. cdnsciencepub.com
In a study on 3-carene-2,5-dione, a bicyclo[4.1.0]heptane derivative, UV irradiation in acetone (B3395972) yielded three distinct cyclobutane-type photodimers. cdnsciencepub.com Detailed spectroscopic analysis, including nuclear Overhauser effects, revealed the stereochemistry of these dimers. The two major products were identified as head-to-head dimers with anti-anti-anti and syn-anti-syn configurations, while the minor product was a head-to-tail dimer. cdnsciencepub.com A key finding was that the cyclobutane (B1203170) and cyclohexane (B81311) rings were cis-fused in all three dimers, as confirmed by the absence of epimerization when treated with sodium methoxide (B1231860) in methanol. cdnsciencepub.com Notably, despite the presence of the conjugated cyclopropane ring, no evidence of its photochemical ring-opening was observed in either the starting monomer or the resulting photodimers. cdnsciencepub.com
The formation of these dimers proceeds through the [2+2] cycloaddition of the carbon-carbon double bond of the enedione system of two monomer units. The regiochemistry (head-to-head vs. head-to-tail) and stereochemistry of the resulting cyclobutane ring are influenced by the reaction conditions and the structure of the starting ketone.
| Starting Material | Photoproducts | Stereochemistry | Key Findings |
| 3-carene-2,5-dione | Three cyclobutane-type photodimers | Major: head-to-head (anti-anti-anti and syn-anti-syn); Minor: head-to-tail. All with cis-fused cyclobutane and cyclohexane rings. | No photochemical opening of the cyclopropane ring was observed. cdnsciencepub.com |
Photoinduced Decarboxylation and Acyl Radical Addition
Photoinduced decarboxylation of α-ketoacids provides an effective method for generating acyl radicals, which can then participate in various addition reactions. organic-chemistry.orgnih.govsioc-journal.cn This strategy has been successfully applied to the hydroacylation of cyclopropenes, yielding functionalized cyclopropane derivatives. organic-chemistry.orgresearchgate.net
In a recent study, a visible-light-mediated photocatalytic hydroacylation of cyclopropenes was developed using α-ketoacids as the acyl source. organic-chemistry.org The reaction is initiated by the photoinduced decarboxylation of the α-ketoacid, which generates an acyl radical. This radical then adds regioselectively to the less substituted carbon of the cyclopropene (B1174273) double bond. organic-chemistry.org The process is highly diastereoselective, affording the trans-isomer of the polysubstituted cyclopropane product. organic-chemistry.org
Mechanistic studies have confirmed the involvement of an acyl radical pathway, which proceeds via a single-electron transfer and subsequent decarboxylation. organic-chemistry.org The efficiency of the reaction is dependent on the photocatalyst, with iridium complexes such as Ir(ppy)₂(dtbpy)PF₆ proving to be highly effective. organic-chemistry.org The reaction is also sensitive to the presence of light, a photocatalyst, and a base, with their absence halting the reaction. organic-chemistry.org This methodology demonstrates broad substrate scope and high functional group tolerance, making it a valuable tool for the synthesis of complex cyclopropane-containing molecules. organic-chemistry.orgresearchgate.net
| Reactants | Catalyst/Conditions | Product | Key Mechanistic Steps |
| Cyclopropenes and α-ketoacids | Visible light, Ir(ppy)₂(dtbpy)PF₆ photocatalyst, base | trans-2-acylcyclopropanes | Photoinduced decarboxylation of α-ketoacid to form an acyl radical, followed by regioselective and diastereoselective addition to cyclopropene. organic-chemistry.org |
Electrochemistry of this compound Analogues
The electrochemical behavior of this compound analogues provides valuable insights into their redox properties and reaction mechanisms. Techniques such as cyclic voltammetry and square wave voltammetry are instrumental in these investigations. researchgate.netresearchgate.netresearchgate.net
Electroreduction Mechanisms of Organic Compounds
The electrochemical reduction of organic compounds typically involves the transfer of one or more electrons from the electrode to the molecule. researchgate.net This process can generate radical anions or other reactive intermediates, which may then undergo further chemical reactions. researchgate.net The specific mechanism of electroreduction is highly dependent on the structure of the compound, the solvent, the supporting electrolyte, and the electrode material. researchgate.netmdpi.com
For cyclopropane derivatives, the strained ring system can influence the reduction potential and the stability of the resulting intermediates. The presence of electron-withdrawing groups, such as the dione (B5365651) functionality in this compound, is expected to facilitate reduction. The initial electron transfer likely leads to the formation of a radical anion, which can then be protonated or undergo ring-opening, depending on the reaction conditions. Understanding these fundamental steps is crucial for controlling the outcome of electrochemical reactions involving these compounds. researchgate.net
Cyclic Voltammetry and Square Wave Voltammetry Studies
Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electrochemical techniques used to study the redox behavior of chemical species. rsc.orge-bookshelf.deresearchgate.net CV involves scanning the potential of an electrode linearly with time and measuring the resulting current, providing information about the oxidation and reduction potentials of a compound and the stability of the electrochemically generated species. researchgate.netrsc.orgsoton.ac.uk SWV is a pulse technique that offers higher sensitivity and is well-suited for quantitative analysis and mechanistic studies. researchgate.netmdpi.come-bookshelf.de
Studies on analogues of this compound, such as dienones and other cyclopropanated systems, have utilized these techniques. For instance, CV has been used to investigate the electrochemical behavior of dienones in acetonitrile, revealing details about their redox processes. researchgate.net In other systems, such as indole-based sulfonamide derivatives, CV and SWV have been employed to determine electrochemical parameters and elucidate the irreversible nature of their oxidation processes. nih.gov The position of substituents on the ring can dramatically influence the electrochemical behavior, including the susceptibility to electropolymerization. nih.gov For 1,2- and 1,4-dihydroxybenzenes, SWV signals were only observed at lower frequencies in solvents with low permittivity. mdpi.com
| Technique | Information Obtained | Application to Cyclopropane Analogues |
| Cyclic Voltammetry (CV) | Oxidation/reduction potentials, reversibility of redox processes, stability of intermediates. rsc.org | Investigation of the redox behavior of dienones and other cyclopropanated systems. researchgate.net |
| Square Wave Voltammetry (SWV) | High sensitivity for quantitative analysis, mechanistic insights. e-bookshelf.de | Elucidation of irreversible oxidation processes in indole-based sulfonamide derivatives. nih.gov |
Spectroelectrochemical Investigations of Redox Behavior
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the redox state and spectral properties of a molecule. This powerful approach allows for the direct observation and characterization of intermediates formed during electrochemical reactions.
In the context of this compound analogues, spectroelectrochemical studies can be employed to monitor changes in the electronic structure upon reduction or oxidation. For example, by coupling UV-Vis spectroscopy with cyclic voltammetry, it is possible to correlate changes in the absorption spectrum with specific redox events observed in the voltammogram. This can help to identify the species responsible for each peak and to follow their subsequent chemical reactions. While specific spectroelectrochemical studies on this compound itself are not detailed in the provided context, the application of this technique to related systems, such as donor-acceptor cyclopropanes, has been used to investigate their redox-triggered reactions and the formation of new chromophores. acs.org These studies provide a framework for how the redox behavior of this compound and its derivatives could be investigated to gain a deeper understanding of their reaction mechanisms.
Spectroscopic and Structural Characterization
X-ray Crystallography for Molecular Structure Determination
Confirmation of Relative and Absolute Stereochemistry and Conformation
X-ray diffraction analysis provides unambiguous proof of a molecule's structure, including its stereochemistry and conformation. researchgate.netrsc.org For chiral derivatives of cyclopropane-1,2-dione, this technique can establish the absolute configuration. rsc.org The analysis of various cyclopropane (B1198618) derivatives has revealed key structural features.
For instance, studies on cis-2,3-di-tert-butylcyclopropanone have shown that steric hindrance between the bulky cis substituents forces the carbonyl group to be non-planar. Calculations indicate the carbonyl oxygen is bent out of the plane by approximately 12°. cdnsciencepub.comresearchgate.net This distortion is a direct consequence of the interaction between the C2—C3 bond of the ring and the carbonyl π-orbitals, a feature absent in the corresponding trans isomer which maintains a planar carbonyl group. cdnsciencepub.comresearchgate.net
In another example, the structure of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione was unambiguously confirmed by single-crystal X-ray diffraction. mdpi.comresearchgate.net The crystallographic data provided precise bond lengths, confirming the connectivity and structure of this complex spiro compound. mdpi.com
Below is a table summarizing selected structural data obtained from crystallographic studies of cyclopropane derivatives.
| Compound/Feature | Parameter | Value | Reference |
| cis-2,3-di-tert-butylcyclopropanone | Carbonyl out-of-plane bend | ~12° | cdnsciencepub.comresearchgate.net |
| cis-2,3-di-tert-butylcyclopropanone | Bu-C2-C3 bond angle | 135°-136° | cdnsciencepub.com |
| 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione | C(1)–C(2) bond length | 1.542 Å | mdpi.com |
Analysis of Dimer Formation and Intermolecular Hydrogen Bonding
X-ray crystallography is also a powerful tool for analyzing the supramolecular assembly of molecules in the crystal lattice, including the formation of dimers and other aggregates through intermolecular forces like hydrogen bonding. iucr.orgmdpi.com While specific data on dimer formation in this compound is limited, the principles are well-established from studies of other functionalized molecules.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are fundamental for identifying functional groups and providing a unique "fingerprint" for a compound. researchgate.netresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is highly effective for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. pg.edu.plmasterorganicchemistry.com The carbonyl (C=O) group, central to this compound, gives rise to a particularly strong and sharp absorption band. bham.ac.uk
The position of the C=O stretching frequency is highly sensitive to the molecular environment, especially ring strain. researchgate.netbham.ac.uk In typical acyclic ketones, this band appears around 1715 cm⁻¹. bham.ac.uk However, incorporating the carbonyl group into a strained ring system shifts this frequency higher. For the highly strained cyclopropanone (B1606653), the C=O stretching vibration is observed at an exceptionally high wavenumber of approximately 1815 cm⁻¹. bham.ac.uk This significant shift is a hallmark of the three-membered ring structure. In the case of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione, two distinct carbonyl stretching bands were observed at 1732 cm⁻¹ and 1703 cm⁻¹, corresponding to the two different ketone environments in the indanedione moiety. mdpi.com
The table below lists characteristic IR absorption frequencies for carbonyl groups in various cyclic ketones.
| Compound | Ring Size | C=O Stretching Frequency (cm⁻¹) | Reference |
| Cyclohexanone | 6 | 1715 | pressbooks.pub |
| Cyclopentanone | 5 | 1750 | pressbooks.pub |
| Cyclobutanone | 4 | 1785 | pressbooks.pub |
| Cyclopropanone | 3 | 1815 | bham.ac.uk |
| 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione | 3 (spiro) | 1732, 1703 | mdpi.com |
Raman Spectroscopy for Vibrational Fingerprints
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. researchgate.netresearchgate.net It provides a detailed vibrational fingerprint of a molecule, often revealing vibrations that are weak or absent in the IR spectrum. cdnsciencepub.com
The Raman spectrum of a cyclopropane-containing molecule provides distinct signatures related to the three-membered ring. Studies on cyclopropane fatty acids have identified characteristic marker bands for the cyclopropyl (B3062369) ring, with notable peaks observed around 2992, 1222, and 942 cm⁻¹. researchgate.net Early studies of the parent cyclopropane molecule identified the polarized Raman line at 1187 cm⁻¹ as the symmetric "breathing" mode of the carbon ring, a key identifier for this structural unit. ias.ac.in The complete Raman spectrum, with its unique pattern of peak positions and intensities, serves as a valuable tool for structural confirmation of this compound derivatives. cdnsciencepub.com
Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. aip.orgrsc.org This technique is exclusively sensitive to chiral molecules, making it an exceptionally powerful tool for determining the absolute configuration of enantiomers in solution. unifesp.brnih.gov
For a chiral derivative of this compound, the VCD spectrum provides a unique pattern of positive and negative bands. By comparing the experimental VCD spectrum to one predicted by quantum-mechanical calculations for a specific enantiomer (e.g., the R or S configuration), the true absolute configuration can be unambiguously assigned. nih.govresearchgate.net VCD has proven effective in the stereochemical analysis of complex natural products and other chiral molecules, often succeeding where other methods are inconclusive. nih.govmdpi.com The application of VCD to chiral cyclopropanediones allows for the direct elucidation of their absolute stereochemistry, a critical aspect of their chemical identity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For this compound and its derivatives, ¹H and ¹³C NMR spectroscopy are instrumental in elucidating the molecular framework, while advanced techniques like NOESY provide insights into their stereochemistry.
¹H NMR and ¹³C NMR for Structural Elucidation
The ¹H and ¹³C NMR spectra of cyclopropane derivatives provide key information about the electronic environment of the protons and carbon atoms within the molecule. The strained nature of the cyclopropane ring and the presence of two adjacent carbonyl groups in this compound significantly influence the chemical shifts.
¹H NMR Spectroscopy:
The protons on the cyclopropane ring typically appear in the upfield region of the ¹H NMR spectrum, generally between 0 and 2 ppm. acdlabs.com However, the presence of two electron-withdrawing carbonyl groups in this compound would be expected to shift these proton signals downfield. In substituted cyclopropanes, the chemical shifts and coupling constants of the ring protons are highly dependent on the nature and stereochemical arrangement of the substituents.
For instance, in cis-1-formyl-2-acetylcyclopropane, a derivative of 1,2-diacylcyclopropane, the cyclopropane protons appear as multiplets in the ¹H NMR spectrum. nih.gov The analysis of coupling constants is crucial for determining the relative stereochemistry of the substituents.
¹³C NMR Spectroscopy:
The carbon atoms of a simple cyclopropane ring resonate at an unusually high field (around -2.7 ppm for cyclopropane itself) due to the ring strain and the unique hybridization of the carbon atoms. docbrown.info In this compound, the carbonyl carbons would appear significantly downfield, typically in the range of 190-210 ppm, which is characteristic for ketones and aldehydes. jst.go.jp The chemical shift of the cyclopropyl carbons would also be shifted downfield compared to the parent cyclopropane due to the deshielding effect of the adjacent carbonyl groups.
In a study of various 1,1-diacylcyclopropanes, the carbonyl carbons were observed in the range of 206.0 to 206.8 ppm, while the cyclopropyl carbons appeared at varied positions depending on the substitution. jst.go.jp For example, in 2,2-diacetyl-1-phenylcyclopropane, the quaternary cyclopropyl carbon resonates at 35.7 ppm, while the methylene (B1212753) cyclopropyl carbons are found at 20.4 ppm. jst.go.jp
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Substituted Cyclopropanes
| Compound Name | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| cis-1-Formyl-2-acetylcyclopropane | CDCl₃ | Multiplets for cyclopropane protons | Data not available in searched literature |
| 2,2-Diacetyl-1-phenylcyclopropane | CDCl₃ | 7.37-7.24 (m, 5H, Ar-H), 3.54 (m, 1H, CH), 2.99-2.87 (m, 4H, CH₂) | 206.0 (C=O), 141.8 (Ar-C), 129.0, 127.3, 126.5 (Ar-CH), 46.9 (CH), 40.4, 35.7 (CH₂), 28.1 (C) |
| Spiro[cyclopropane-1,2'-indene]-1',3'-dione (B14435999) | CDCl₃ | 7.97 (dd, 2H), 7.82 (dd, 2H), 1.78 (s, 4H) | 199.2 (C=O), 142.1, 134.8, 122.5 (Ar-C), 35.7 (C), 20.4 (CH₂) |
| 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione | CDCl₃ | 7.99-6.98 (m, Ar-H), 4.86, 4.76 (d, OCH₂O), 3.31-2.30 (m, cyclopropane-H), 3.17-3.11 (dq, OCH₂), 0.93 (t, CH₃) | 198.9, 195.7 (C=O), 156.3-113.1 (Ar-C), 92.7 (OCH₂O), 63.8 (OCH₂), 41.7, 36.9 (cyclopropane-CH), 21.7 (cyclopropane-CH₂), 14.9 (CH₃) |
Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. scispace.com NOESY is a 2D NMR technique that maps these spatial relationships, providing crucial information for determining the stereochemistry of molecules. For cyclopropane derivatives, NOESY experiments are invaluable for assigning the relative configuration of substituents on the three-membered ring.
The observation of a NOE correlation between two protons indicates that they are in close spatial proximity (typically within 5 Å). In the context of this compound derivatives, NOESY can distinguish between cis and trans isomers. For example, in a cis-1,2-disubstituted cyclopropane, a NOE would be expected between the protons of the two substituents, whereas in the trans isomer, such a correlation would be absent.
A study on chiral cyclopropenyl ketones demonstrated the use of NOE experiments to assign the diastereomers formed in a Diels-Alder reaction, which produced 1,2-diacylcyclopropanes. scispace.com Similarly, the stereochemistry of spiro[cyclopropane-1,3'-indolin]-2'-ones and spiro[cyclopropane-1,2'-indane]-1',3'-diones has been determined using the ¹H-¹H NOESY technique. researchgate.net
UV-Vis/NIR Spectroscopy for Electronic Transitions and Interactions
UV-Vis/NIR (Ultraviolet-Visible/Near-Infrared) spectroscopy probes the electronic transitions within a molecule. The absorption of light in this region corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For this compound, the key chromophores are the two carbonyl groups (C=O).
The electronic spectrum of α-diketones is characterized by several absorption bands. researchgate.net These typically include a low-intensity n → π* transition at longer wavelengths (in the visible or near-UV region) and a more intense π → π* transition at shorter wavelengths (in the UV region). The n → π* transition involves the excitation of a non-bonding electron from one of the oxygen atoms to an anti-bonding π* orbital of the carbonyl group. The π → π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.
The conjugation between the two carbonyl groups in this compound, as well as the interaction of the carbonyl π-systems with the Walsh orbitals of the cyclopropane ring, would be expected to influence the energies of these transitions. Theoretical studies on 1,2-cyclobutanedione, a related small-ring α-diketone, show that its electronic structure and UV absorption differ significantly from monoketones. It exhibits n → π* transitions at shorter wavelengths compared to less strained cyclic diketones, which is attributed to reduced conjugation in the strained four-membered ring. A similar effect would be anticipated for the highly strained this compound.
While specific experimental UV-Vis/NIR data for the parent this compound is not available in the searched literature, studies on related compounds provide some insight. For example, the UV-Vis spectra of spiro[cyclopropane-1,2'-indane]-1',3'-diones show maximum absorption wavelengths in the range of 464–482 nm. researchgate.net In another study, the UV/Vis data for cyclopropylimines, which also contain a three-membered ring conjugated to a π-system, showed absorption maxima around 270 nm. researchgate.net
Interactive Data Table: UV-Vis Absorption Data for Related Compounds
| Compound Class | λmax (nm) | Notes |
| Spiro[cyclopropane-1,2'-indane]-1',3'-diones | 464–482 | Maximum absorption wavelengths for various derivatives. researchgate.net |
| Cyclopropylimines | ~270 | Absorption maxima for different cyclopropylimine derivatives. researchgate.net |
| 1,3-Diketones | Varies | UV spectra are used to study the keto-enol tautomerism and complex formation. researchgate.netmdpi.com |
Functionalization and Advanced Applications of Cyclopropane 1,2 Dione Derivatives
Cyclopropane-1,2-dione Systems as Versatile Building Blocks in Organic Synthesis
Derivatives of this compound are recognized as potent three-carbon (C3) synthons, primarily owing to the high reactivity conferred by their significant ring strain. mdpi.comnih.gov This inherent reactivity facilitates a range of transformations, most notably ring-opening reactions, that allow for the construction of more complex molecular architectures. mdpi.com
The utility of cyclopropane (B1198618) derivatives, including those related to this compound, as three-carbon building blocks is well-established in organic synthesis. mdpi.com The relief of approximately 28 kcal/mol of ring strain provides a strong thermodynamic driving force for reactions that involve the cleavage of a carbon-carbon bond within the three-membered ring. mdpi.com This principle is exemplified in the reactions of cyclopropanols and their oxidized counterparts, which serve as precursors or synthetic equivalents of cyclopropanones. These compounds readily undergo ring-opening under mild conditions when treated with various reagents. mdpi.com
The strategic placement of substituents on the cyclopropane ring can direct the regiochemical outcome of these ring-opening reactions, allowing for precise control over the final product structure. This controlled reactivity makes this compound derivatives and their analogues powerful tools for the stereoselective synthesis of complex molecules.
The high reactivity of activated cyclopropanes, such as those derived from this compound, makes them excellent precursors for a wide array of both carbocyclic and heterocyclic compounds. nih.govcolab.ws Ring-opening and ring-expansion reactions are common strategies employed to convert these three-membered rings into larger, more complex systems.
For instance, doubly activated cyclopropanes can undergo ring-opening cyclization to form a variety of heterocyclic structures. nih.govcolab.ws One notable application is the synthesis of indole (B1671886) and benzofuran (B130515) derivatives from spirocyclopropanes fused to cyclohexane-1,3-diones, which are structurally analogous to this compound systems. jst.go.jpjst.go.jp Furthermore, 1-aryl-2,3-diaroyl cyclopropanes, which can be considered derivatives of this compound, have been transformed into 1,3-dienes through a sequence of reduction and ring-opening fragmentation. patsnap.comresearchgate.net The versatility of these precursors is further highlighted by their use in cycloaddition reactions to generate cyclopentenes and other carbocycles. electronicsandbooks.comresearchgate.net
| Starting Material | Reagents/Conditions | Product Type | Ref. |
| 2′-Arylcyclohexane-1,3-dione-2-spirocyclopropanes | Primary amines | 2-Aryltetrahydroindol-4-ones | nih.gov |
| 2′-Arylcyclohexane-1,3-dione-2-spirocyclopropanes | Acid catalyst | 2-Aryltetrahydro-1-benzofuran-4-ones | jst.go.jp |
| 1-Aryl-2,3-diaroyl cyclopropanes | Reduction, then conc. HCl | E,E-1,4-Diaryl-1,3-butadienes | patsnap.comresearchgate.net |
| Cyclopropenes (as vinyl carbene precursors) | 1,3-Dienes, Metal catalyst | 1,2-Divinylcyclopropanes | researchgate.net |
Donor-Acceptor (D-A) Cyclopropane Chemistry
Donor-acceptor (D-A) cyclopropanes are a class of activated cyclopropanes characterized by the presence of both an electron-donating group and an electron-withdrawing group on adjacent carbon atoms. This substitution pattern significantly enhances the reactivity of the cyclopropane ring, making them particularly valuable in synthesis. colab.wspatsnap.com Derivatives of this compound, where the dione (B5365651) functionality acts as a powerful electron acceptor, are prime examples of this class of compounds.
The reactivity of D-A cyclopropanes can be modulated through various activation strategies, which typically involve enhancing the electronic disparity between the donor and acceptor groups. Common methods include:
Lewis Acid Catalysis: Lewis acids can coordinate to the acceptor group (e.g., one of the carbonyls in a this compound system), increasing its electron-withdrawing ability and further polarizing the C-C bond between the donor and acceptor-substituted carbons. This facilitates nucleophilic attack and ring-opening. colab.ws Scandium triflate (Sc(OTf)₃) is a frequently used catalyst for this purpose.
Brønsted Acid Catalysis: Protic acids can also activate the acceptor group through protonation, leading to enhanced reactivity in a similar manner to Lewis acids. mdpi.com
Basic Conditions: In specific cases, particularly when the donor group can be further enhanced, basic conditions can be employed. For example, the desilylation of a p-siloxyaryl donor group under basic conditions generates a highly electron-rich phenolate (B1203915) anion, which promotes the ring-opening of the D-A cyclopropane. nih.gov
Electrochemical Activation: Anodic oxidation offers an alternative method for activating D-A cyclopropanes. This technique generates highly reactive radical cations via C(sp³)–C(sp³) bond cleavage, which can then be intercepted by various nucleophiles. electronicsandbooks.comacs.org
A notable example of a D-A cyclopropane system related to the topic is 2-aryl-spiro[cyclopropane-1,2′-indene]-1′,3′-dione, where the indane-1,3-dione moiety serves as a potent vinylogous acceptor. mdpi.com
The enhanced reactivity of activated D-A cyclopropanes makes them ideal substrates for the construction of complex molecular frameworks. They are often employed as 1,3-dipole synthons in cycloaddition reactions. colab.ws Upon activation, the cyclopropane ring opens to form a zwitterionic intermediate that can react with various dipolarophiles.
For example, Lewis acid-mediated (3+2) cycloadditions of D-A cyclopropanes with heterocumulenes have been developed for the synthesis of five-membered heterocycles. colab.ws Furthermore, asymmetric ring-opening reactions of D-A cyclopropanes with nucleophiles like 1,3-cyclodiones, catalyzed by chiral copper complexes, provide enantioenriched γ-hydroxybutyric acid derivatives. rsc.org These reactions showcase the power of D-A cyclopropanes to generate stereochemically complex products from relatively simple starting materials.
The versatility of these building blocks is further demonstrated in their use in formal (4+3) cycloaddition reactions with dienes to construct seven-membered carbocycles, which are key structural motifs in numerous natural products. jst.go.jp
| D-A Cyclopropane Type | Reaction Partner | Catalyst/Conditions | Product Architecture | Ref. |
| Aryl-substituted D-A cyclopropane | Aldehydes, Ketones | Brønsted or Lewis acid | Tetrahydrofurans | mdpi.com |
| 2-(p-Siloxyaryl)cyclopropane-1,1-dicarboxylates | Nitro compounds | TBAF, N-methylmorpholine | Homo-Michael adducts | nih.gov |
| Aryl-substituted D-A cyclopropane | Molecular oxygen | Electrochemical oxidation | β-Hydroxy ketones, 1,2-dioxanes | electronicsandbooks.com |
| D-A cyclopropane-1,1-dicarboxylates | Dienolsilyl ethers | Cu(SbF₆)₂ | Cycloheptenes | jst.go.jp |
| D-A cyclopropanes | 1,3-Cyclodiones | Cu(II)/trisoxazoline | Enantioenriched γ-hydroxybutyric acid derivatives | rsc.org |
Spirocyclopropane Systems and Their Synthetic Utility
Spirocyclopropanes, which feature a cyclopropane ring fused to another ring system at a single carbon atom, are a particularly interesting class of strained molecules. When the spiro-fused ring is a dione, such as in spiro[cyclopropane-1,2′-indene]-1′,3′-dione, the system combines the high reactivity of the cyclopropane with the electronic properties of the dicarbonyl moiety, leading to unique synthetic applications. mdpi.comacs.org
These spiro systems are valuable intermediates in organic synthesis due to their ability to undergo stereoselective ring-expansion and annulation reactions. acs.org The strain of the spirocyclic junction facilitates ring-opening, providing access to more complex spirocyclic and fused-ring systems that would be challenging to synthesize through other methods.
The synthesis of spiro[cyclopropane-1,2′-indene]-1′,3′-dione derivatives can be achieved through several methods, including the Corey-Chaykovsky cyclopropanation of a 2-benzylidene-indene-1,3-dione with dimethylsulfoxonium methylide. mdpi.com An alternative route involves the reaction of a substituted 2-ethylidene-1H-indene-1,3(2H)-dione compound with a sulfur ylide derivative in the presence of a base. patsnap.com
The synthetic utility of these spirocyclopropanes is demonstrated in their conversion to other heterocyclic systems. For example, ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines or under acidic conditions yields tetrahydroindol-4-ones and tetrahydrobenzofuran-4-ones, respectively. jst.go.jpjst.go.jp Furthermore, the reaction of these spiro systems with sulfoxonium ylides can lead to the formation of hexahydro-1-benzopyran-5-ones. These transformations highlight the role of spirocyclopropane-dione systems as versatile precursors to a diverse range of complex molecules.
| Spirocyclopropane System | Reaction Type | Reagents/Conditions | Product | Ref. |
| Spiro[cyclopropane-1,3′-oxindoles] | (3+2) Annulation | Aldimines, MgI₂ | Spiro[pyrrolidin-3,3′-oxindoles] | acs.org |
| Spiro[cyclopropane-1,3′-oxindoles] | Ring-opening/Cyclization | Potassium isocyanate, Microwave | Spiro[pyrrolidone-3,3′-oxindoles] | acs.org |
| Cyclohexane-1,3-dione-2-spirocyclopropanes | Ring-opening cyclization | Dimethylsulfoxonium methylide | Hexahydro-1-benzopyran-5-ones | |
| 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione | Synthesis | Knoevenagel condensation followed by Corey-Chaykovsky cyclopropanation | Title Compound | mdpi.com |
Formation of Polycyclic and Fused Ring Systems through Cyclopropane Reactivity
The inherent ring strain of this compound and its derivatives makes them valuable precursors for the synthesis of complex polycyclic and fused ring systems. The reactivity of the three-membered ring allows for various ring-opening and cycloaddition reactions, leading to the formation of larger, more intricate molecular architectures.
One significant strategy involves the thermal Cope rearrangement of vinylcyclopropanes substituted with furan (B31954) rings. This method has been developed for the stereoselective construction of hexahydroazuleno[4,5-b]furans from simple precursors. The process begins with the Brønsted acid-catalyzed cyclization of acyclic ynenones to produce fused 1-furanyl-2-alkenylcyclopropanes. These intermediates then undergo a highly stereoselective thermal Cope rearrangement to yield the fused tricyclic products. rsc.org Notably, substrates with an E-alkene configuration undergo this rearrangement smoothly at 40°C, while the corresponding Z-isomers are unreactive at this temperature. rsc.org
Another approach utilizes the reactivity of donor-acceptor (DA) cyclopropanes. These compounds can act as synthetic equivalents of 1,3-dipoles. mdpi.com Domino transformations of DA cyclopropanes, particularly those with a reactive functional group on the donor aryl substituent, can lead to a variety of heterocyclic products through a sequence of ring-opening and new ring-closure events. mdpi.com For instance, 2-hydroxyaryl-substituted cyclopropanes can undergo transformations involving the phenolic oxygen to form different heterocyclic structures. mdpi.com The synthesis of related substrates with varied acceptor groups is crucial for developing new pathways to novel polycyclic products. mdpi.com
Furthermore, cyclization reactions of cyclopropane derivatives with conjugated systems offer a pathway to bicyclic and larger ring systems. For example, the reaction of certain cyclopropane derivatives with conjugated dienes can lead to the formation of cycloheptenedicarboxylates through a (3+2)-cycloaddition, followed by ring-opening and intramolecular cyclization. colab.ws This approach provides a route to enantioselective preparation of cycloheptenes and [n.5.0]bicyclic compounds. colab.ws Lewis acid-mediated cyclizations of ynenediones in the presence of a diene have also been reported for the one-pot synthesis of fused cyclohepta[b]furans, which may proceed through a cyclopropane intermediate followed by a Cope rearrangement. rsc.org
The following table summarizes selected examples of reactions forming polycyclic and fused ring systems.
| Starting Material Type | Reaction Type | Product Type | Key Features |
| 1-Furanyl-2-vinylcyclopropanes | Thermal Cope Rearrangement | Hexahydroazuleno[4,5-b]furans | Highly stereoselective; E-alkene substrates react at 40°C. rsc.org |
| 2-Hydroxyaryl-DA-cyclopropanes | Domino Transformation | Various Heterocycles | Ring-opening followed by new ring-closure involving the phenolic oxygen. mdpi.com |
| Cyclopropane derivatives | (3+2)-Cycloaddition | Cycloheptenedicarboxylates | Reaction with conjugated dienes followed by intramolecular cyclization. colab.ws |
| Ynenediones with Dienes | Lewis Acid-Mediated Cyclization | Fused Cyclohepta[b]furans | One-pot synthesis; may involve a formal [4+3] cycloaddition or a cyclopropane-Cope rearrangement sequence. rsc.org |
Design and Synthesis of Enantioenriched Derivatives for Chiral Applications
The synthesis of enantioenriched cyclopropane derivatives is a significant area of research due to their presence in numerous biologically active compounds and their utility as chiral building blocks in asymmetric synthesis. mdpi.comwiley-vch.de Several strategies have been developed to achieve high enantioselectivity in the formation of chiral cyclopropanes.
One prominent method is the use of chiral catalysts in cyclopropanation reactions. Chiral rhodium(II) catalysts, for instance, are effective in the one-pot cyclopropanation of olefins using in situ generated phenyliodonium (B1259483) ylides, achieving enantiomeric excesses (ee) of up to 66%. researchgate.net Similarly, chiral bisoxazoline-copper(I) complexes have been used for the catalytic enantioselective cyclopropanation of multisubstituted olefins with phenyliodonium ylide malonates, yielding optically active 1,1-cyclopropane diesters in high yields and with ee values often exceeding 99%. researchgate.net Chiral half-sandwich rare earth metal complexes have also been successfully employed in asymmetric transformations of cyclopropenes. wiley.com
Another powerful strategy involves the diastereoselective functionalization of pre-existing chiral cyclopropanes. A recently disclosed method involves a formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. mdpi.comku.edu This reaction proceeds through a base-assisted dehydrohalogenation to form a highly reactive cyclopropene (B1174273) intermediate. The subsequent nucleophilic addition across the double bond is governed by the existing chiral center, allowing for the diastereoselective installation of two new stereocenters. mdpi.comku.edu This approach has been used to synthesize enantioenriched cyclopropyl (B3062369) ethers, amines, and azole derivatives with three stereogenic centers. mdpi.comku.edu
Chiral resolution is another effective technique. Racemic cyclopropane carboxylic acids can be resolved using cinchona alkaloids. mdpi.com A single crystallization of the diastereomeric salts formed with either cinchonine (B1669041) or cinchonidine (B190817) can yield enantiomerically enriched acids with an ee greater than 95% on a multi-gram scale. mdpi.com These enantiopure acids are versatile precursors for other enantioenriched cyclopropane derivatives. mdpi.com
The asymmetric functionalization of achiral cyclopropenes is also a direct route to chiral cyclopropanes. For example, a palladium-catalyzed enantioselective hydroalkynylation of achiral cyclopropenes with terminal alkynes, using a chiral ligand like (R)-DM-BINAP, produces enantioenriched alkynylated cyclopropanes with excellent diastereo- and enantioselectivity. wiley.com
The table below details selected catalytic systems for the synthesis of enantioenriched cyclopropane derivatives.
| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) |
| Chiral Rh(II)-catalysts | Olefins / Phenyliodonium ylide | Cyclopropane derivatives | Up to 66% researchgate.net |
| Chiral Bisoxazoline-Copper(I) complex | Multisubstituted olefins / Phenyliodonium ylide malonate | 1,1-Cyclopropane diesters | Up to >99% researchgate.net |
| Chiral Resolution (Cinchona alkaloids) | Racemic cyclopropane carboxylic acids | Enantiopure carboxylic acids | >95% mdpi.com |
| Pd(OAc)₂ / (R)-DM-BINAP | Achiral cyclopropenes / Terminal alkynes | Alkynylated cyclopropanes | Excellent wiley.com |
| Chiral Lanthanum catalysts | Cyclopropenes / Aminoalkenes | Fused amino-cyclopropanes | Good yield and selectivity wiley.com |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes to Access Cyclopropane-1,2-dione Itself
The synthesis of the parent this compound remains a formidable challenge due to the compound's inherent instability. researchgate.net Much of the existing research has focused on more stable, substituted derivatives like cyclopropanone (B1606653) equivalents or donor-acceptor cyclopropanes. researchgate.netresearchgate.net A primary future goal is the development of practical, efficient, and scalable synthetic routes to access the unsubstituted dione (B5365651) directly.
Current strategies are often indirect; for instance, the oxidation of cyclopropane-1,2-diol is a potential pathway, though it may be limited by low yields and side reactions. Future research is expected to explore innovative approaches that can overcome these limitations. Potential avenues of investigation include:
Photochemical Methods: Utilizing photolytic processes, which can proceed under mild conditions, to generate the dione from suitable precursors. researchgate.net
Novel Cyclopropanation Reagents: Designing new reagents for the cyclopropanation of ethene equivalents that can introduce the dicarbonyl functionality or its masked form in a single, efficient step. jst.go.jp
Flow Synthesis for In Situ Generation: Developing continuous flow systems where this compound is generated and immediately consumed in a subsequent reaction, thereby bypassing the challenges of isolation and storage. mpg.dersc.org
Success in this area would unlock the full potential of this compound as a fundamental three-carbon (C3) building block in organic synthesis.
Advanced Computational Approaches for Predicting Unexplored Reactivity and Selectivity
Given the high reactivity and potential for complex reaction pathways, computational chemistry is an indispensable tool for understanding and predicting the behavior of this compound. Advanced computational methods can provide deep insights into its electronic structure, transition states, and reaction energetics, guiding experimental design and uncovering novel reactivity.
Researchers have already applied Density Functional Theory (DFT) and ab initio methods to study the reactions of related cyclic diones and the tautomerization of this compound itself. beilstein-journals.orgsemanticscholar.org Future computational studies are expected to focus on:
Mapping Reaction Landscapes: Using high-level quantum mechanical calculations (e.g., CCSD(T), M06-2X) to comprehensively map the potential energy surfaces for reactions involving this compound with various reagents. beilstein-journals.org This can help identify kinetically and thermodynamically favorable pathways that have not yet been explored experimentally.
Predicting Selectivity: Employing computational models to predict the chemo-, regio-, and stereoselectivity of transformations. By modeling transition-state geometries and activation barriers, chemists can optimize reaction conditions to favor the formation of a desired product, a strategy already used for cyclopropane (B1198618) derivatives.
Exploring Non-covalent Interactions: Investigating the role of solvent effects and catalyst interactions through explicit solvent models and molecular dynamics simulations to gain a more accurate picture of the reaction environment. semanticscholar.org
These computational approaches will accelerate the discovery of new reactions and provide a fundamental understanding of the factors that govern the unique chemistry of this strained dione.
Exploration of New Reactivity Modes and Transformations of Cyclopropane-1,2-diones
The chemistry of donor-acceptor (D-A) cyclopropanes—which bear both an electron-donating and an electron-withdrawing group—has revealed a wealth of reactivity, including ring-opening reactions, cycloadditions, and rearrangements. sci-hub.sersc.orgacs.org These derivatives often act as synthetic equivalents of 1,3-zwitterions, enabling formal [3+2] cycloadditions with various dipolarophiles. sci-hub.sedokumen.pub
The parent this compound, with its two electron-withdrawing carbonyl groups, is expected to exhibit even more diverse and potentially unprecedented reactivity. Future research will likely focus on:
Novel Cycloaddition Reactions: Investigating its potential as a dienophile in Diels-Alder reactions or as a partner in other pericyclic reactions that have not been observed with more stable derivatives. The high strain energy could serve as a powerful thermodynamic driving force.
Ring-Opening and Rearrangement Cascades: Exploring conditions that trigger selective C-C bond cleavage to generate highly reactive intermediates. These intermediates could be trapped in cascade reactions to rapidly build molecular complexity, a strategy that has been successful with other activated cyclopropanes. rsc.org
Transition Metal Catalysis: Utilizing transition metal catalysts to mediate novel transformations. Metals could insert into the strained C-C bonds, leading to new pathways for cross-coupling, carbonylation, or ring-expansion reactions.
The discovery of new transformations will significantly expand the synthetic utility of this compound beyond its current conceptual limits.
Integration with Continuous Flow Chemistry and Sustainable Synthesis Methodologies
Modern synthetic methodologies such as continuous flow chemistry and green chemistry are poised to play a crucial role in harnessing the synthetic potential of highly reactive species like this compound. These technologies offer improved safety, efficiency, and sustainability.
Recent studies have already demonstrated the successful use of continuous flow for the multi-step synthesis of cyclopropane derivatives, allowing for precise control over reaction time, temperature, and the safe handling of unstable intermediates. mpg.dersc.org Future integration will likely involve:
Telescoped Flow Synthesis: Designing multi-step, continuous flow processes where this compound is synthesized and functionalized in a single, uninterrupted sequence, minimizing waste and purification steps. mpg.de
Photochemical and Electrochemical Flow Reactors: Combining flow chemistry with photochemical or electrochemical activation. An electro-catalyzed approach has been shown to be an environmentally benign method for synthesizing spirocyclopropanes. nih.gov Applying these techniques to this compound could enable unique, clean transformations driven by light or electricity.
Green Solvents and Catalysts: Developing synthetic routes that utilize environmentally friendly solvents and catalysts, aligning with the principles of green chemistry to reduce the environmental impact of chemical synthesis.
These advanced methodologies will be key to making the chemistry of this compound practical, scalable, and sustainable.
Potential Applications in Materials Science and Medicinal Chemistry (from a synthetic building block perspective)
The unique structural and electronic properties of the cyclopropane ring make it a valuable motif in both materials science and medicinal chemistry. nih.gov As a highly functionalized and reactive C3 building block, this compound is a promising precursor for novel molecules in these fields.
Medicinal Chemistry: The cyclopropane scaffold is present in numerous approved drugs, valued for its conformational rigidity and unique three-dimensional shape. nih.gov this compound could serve as a versatile starting material for constructing diverse libraries of complex, sp³-rich molecules for drug discovery. nih.govresearchgate.net Its dicarbonyl functionality allows for a wide range of subsequent chemical modifications to generate lead-like compounds. Furthermore, cyclic diones have been explored as bio-isosteres of carboxylic acids, suggesting that structures derived from this compound could have interesting pharmacological properties. nih.gov
Materials Science: The high strain energy of the cyclopropane ring can be harnessed in the design of new materials. For instance, derivatives of this compound could be used as monomers or cross-linkers in polymerization reactions to create polymers with enhanced thermal stability or unique mechanical properties. The rigid, well-defined structure of the dione could also be incorporated into organic electronic materials or porous crystalline frameworks.
The strategic use of this compound as a synthetic intermediate will enable chemists to access novel molecular architectures with potentially valuable applications in human health and advanced materials.
Q & A
Q. What synthetic methodologies enable the diastereoselective preparation of Cyclopropane-1,2-dione derivatives?
this compound derivatives can be synthesized via diastereoselective cyclopropanation reactions. For example, nitrone reactions with 1,1-cyclopropanediesters yield tetrahydro-1,2-oxazines, which are precursors to pyrrolo[1,2-a]indoles. Recrystallization (e.g., from methanol) enhances enantiomeric purity, achieving diastereomeric ratios >95:4 in some cases . Key steps include optimizing steric and electronic factors in cyclopropanation reagents to control stereoselectivity.
Q. How can spectroscopic and crystallographic techniques characterize this compound derivatives?
X-ray crystallography is critical for confirming stereochemistry and bond angles in cyclopropane derivatives. For instance, atomic coordinates (e.g., O(1): x=7335, y=4146) and thermal displacement parameters (Ueq) derived from crystallographic data validate molecular geometry . Complementary techniques like <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy identify functional groups (e.g., carbonyl stretches at ~1700 cm<sup>-1</sup>) and monitor reaction progress.
Q. What experimental strategies mitigate instability of this compound under thermal or acidic conditions?
Stabilization methods include:
- Using electron-withdrawing substituents to reduce ring strain.
- Conducting reactions at low temperatures (<0°C) to minimize decomposition.
- Employing anhydrous solvents and inert atmospheres to prevent hydrolysis .
Advanced Research Questions
Q. How do transition metal catalysts enhance cyclopropanation efficiency for this compound synthesis?
Transition metals (e.g., Rh, Cu) catalyze cyclopropanation of 1,3-dienes with cyclopropane precursors, enabling stereocontrol. For example, Rh2(OAc)4 promotes [2+1] cycloadditions, while Cu(I) complexes facilitate vinylcyclopropane rearrangements. Mechanistic studies using DFT calculations reveal catalyst-induced distortion of transition states, favoring desired stereoisomers .
Q. Can this compound derivatives act as bioisosteres for carboxylic acids in drug design?
this compound’s acidity (pKa ~3–4) and hydrogen-bonding geometry make it a potential carboxylic acid surrogate. In thromboxane A2 receptor antagonists, replacing -COOH with cyclopentane-1,2-dione retained potency (IC50 ~nM range). Similar strategies apply to cyclopropane analogs, requiring comparative studies of tautomerism and receptor binding .
Q. How can computational methods predict thermodynamic stability and reactivity of this compound derivatives?
Quantum chemical calculations (e.g., CCSD(T)/CBS) quantify ring strain (~27 kcal/mol for cyclopropane) and bond dissociation energies. QSPR models correlate substituent effects (e.g., methyl groups) with stability, while MD simulations assess solvent interactions. These methods guide the design of derivatives with improved shelf-life and reactivity .
Q. What strategies resolve contradictions in experimental data for this compound-based reactions?
Contradictions (e.g., divergent yields or stereochemical outcomes) are addressed by:
- Validating reagent purity via GC/MS or HPLC.
- Replicating conditions from primary literature with rigorous controls.
- Applying multivariate analysis (e.g., DoE) to isolate critical variables (temperature, catalyst loading) .
Applied Research Questions
Q. How are this compound derivatives utilized in natural product synthesis?
this compound scaffolds are key intermediates in marine natural products (e.g., furanoid terpenes) and unnatural amino acids. For example, 1,2-cyclopropanecarboxylated furanoids undergo [3,3]-sigmatropic rearrangements to form seven-membered carbocycles, mimicking biosynthetic pathways .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Protocols include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
